molecular formula C8H11ClN2S B13178101 4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole

4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole

Cat. No.: B13178101
M. Wt: 202.71 g/mol
InChI Key: DUVLJRCLHZXINR-UHFFFAOYSA-N
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Description

4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole is a chemical compound with the molecular formula C₈H₁₁ClN₂S and a molecular weight of 202.70 g/mol . This compound is a derivative of thiadiazole, a five-membered ring containing two nitrogen atoms and one sulfur atom. Thiadiazole derivatives are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole involves several steps. One common method includes the reaction of cyclobutylmethyl chloride with thiadiazole derivatives under specific conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with cellular membranes, disrupting their integrity and leading to cell death. The specific pathways involved depend on the biological activity being targeted .

Comparison with Similar Compounds

4-{[1-(Chloromethyl)cyclobutyl]methyl}-1,2,3-thiadiazole can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the chloromethyl and cyclobutyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C8H11ClN2S

Molecular Weight

202.71 g/mol

IUPAC Name

4-[[1-(chloromethyl)cyclobutyl]methyl]thiadiazole

InChI

InChI=1S/C8H11ClN2S/c9-6-8(2-1-3-8)4-7-5-12-11-10-7/h5H,1-4,6H2

InChI Key

DUVLJRCLHZXINR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CSN=N2)CCl

Origin of Product

United States

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